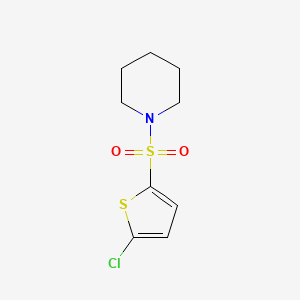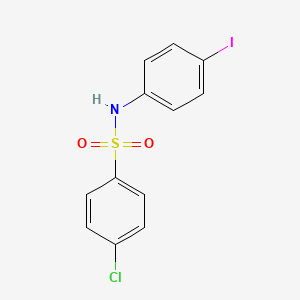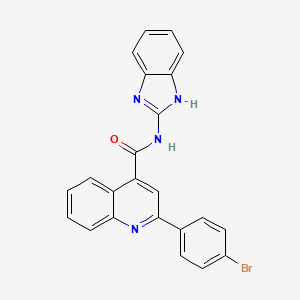![molecular formula C23H24N2O2S B14932541 2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14932541.png)
2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, an amide group, and a diphenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with 3-thiophenecarboxylic acid, which is then subjected to a series of reactions including esterification, amidation, and acylation to introduce the diphenylpropanoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: Shares the diphenylpropanoyl moiety but lacks the thiophene ring.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the diphenylpropanoyl group.
Uniqueness
2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(3,3-diphenylpropanoylamino)-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C23H24N2O2S/c1-3-18-15(2)28-23(21(18)22(24)27)25-20(26)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,3,14H2,1-2H3,(H2,24,27)(H,25,26) |
InChI Key |
XOUIPJZCUMGPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B14932462.png)
![6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932467.png)
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B14932475.png)
![2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14932492.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B14932508.png)
![N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B14932511.png)

![1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone](/img/structure/B14932523.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14932525.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B14932536.png)
![Dimethyl 5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14932537.png)

